REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[Li]CCCC.Br[C:12]1[C:13]([CH3:20])=[CH:14][C:15]([O:18][CH3:19])=[N:16][CH:17]=1.[CH:21](=[O:24])[CH2:22][CH3:23]>C1COCC1>[CH3:19][O:18][C:15]1[N:16]=[CH:17][C:12]([CH:21]([OH:24])[CH2:22][CH3:23])=[C:13]([CH3:20])[CH:14]=1
|
Name
|
|
Quantity
|
990 μL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)OC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.324 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at this temperature for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at −10° C. for 30 mins
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
the contents left
|
Type
|
STIRRING
|
Details
|
stirring for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with acetic acid (500 ul)
|
Type
|
CUSTOM
|
Details
|
The mixture is partitioned between EtOAc (100 ml) and Na2CO3 (2M, 50 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
washed successively with 2M Na2CO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |